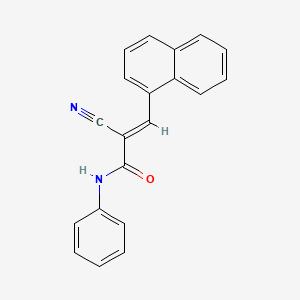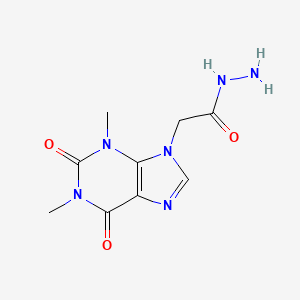![molecular formula C26H29N3O4 B11518195 2-methyl-3-[4a-(morpholin-4-yl)-7-nitro-2,3,4,4a,9,9a-hexahydro-1H-xanthen-9-yl]-1H-indole](/img/structure/B11518195.png)
2-methyl-3-[4a-(morpholin-4-yl)-7-nitro-2,3,4,4a,9,9a-hexahydro-1H-xanthen-9-yl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4A-(MORPHOLIN-4-YL)-7-NITRO-2,3,4,4A,9,9A-HEXAHYDRO-1H-XANTHEN-9-YL]-2-METHYL-1H-INDOLE is a complex organic compound with a unique structure that combines elements of morpholine, nitro, xanthene, and indole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4A-(MORPHOLIN-4-YL)-7-NITRO-2,3,4,4A,9,9A-HEXAHYDRO-1H-XANTHEN-9-YL]-2-METHYL-1H-INDOLE typically involves multi-step organic reactions. The process begins with the preparation of the xanthene core, followed by the introduction of the nitro group and the morpholine moiety. The final step involves the attachment of the indole ring. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize waste. Industrial production may also involve the use of continuous flow reactors to improve efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
3-[4A-(MORPHOLIN-4-YL)-7-NITRO-2,3,4,4A,9,9A-HEXAHYDRO-1H-XANTHEN-9-YL]-2-METHYL-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the morpholine or indole rings.
Scientific Research Applications
3-[4A-(MORPHOLIN-4-YL)-7-NITRO-2,3,4,4A,9,9A-HEXAHYDRO-1H-XANTHEN-9-YL]-2-METHYL-1H-INDOLE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4A-(MORPHOLIN-4-YL)-7-NITRO-2,3,4,4A,9,9A-HEXAHYDRO-1H-XANTHEN-9-YL]-2-METHYL-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivative with two chlorine atoms.
Caffeine: Alkaloid with a purine structure.
Ambroxol: Drug used in respiratory diseases.
Uniqueness
3-[4A-(MORPHOLIN-4-YL)-7-NITRO-2,3,4,4A,9,9A-HEXAHYDRO-1H-XANTHEN-9-YL]-2-METHYL-1H-INDOLE is unique due to its combination of morpholine, nitro, xanthene, and indole moieties, which confer distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C26H29N3O4 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
4-[9-(2-methyl-1H-indol-3-yl)-7-nitro-1,2,3,4,9,9a-hexahydroxanthen-4a-yl]morpholine |
InChI |
InChI=1S/C26H29N3O4/c1-17-24(19-6-2-3-8-22(19)27-17)25-20-16-18(29(30)31)9-10-23(20)33-26(11-5-4-7-21(25)26)28-12-14-32-15-13-28/h2-3,6,8-10,16,21,25,27H,4-5,7,11-15H2,1H3 |
InChI Key |
XTTZLFDVYNCVHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3C4CCCCC4(OC5=C3C=C(C=C5)[N+](=O)[O-])N6CCOCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11518114.png)
![3-({4-[Chloro(difluoro)methoxy]phenyl}amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11518116.png)
![3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11518119.png)
![1-[2-oxo-2-(propylamino)ethyl]-N-propylaziridine-2-carboxamide](/img/structure/B11518123.png)

![7-tert-butyl-3-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11518128.png)

![methyl 2-{[1,1,1,3,3,3-hexafluoro-2-(propanoylamino)propan-2-yl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11518153.png)
![3-amino-1-(4-bromophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B11518155.png)
![2-[(3-Chlorophenyl)amino]-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11518169.png)

![8-benzyl-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11518180.png)
![N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B11518188.png)

